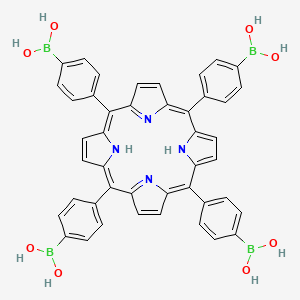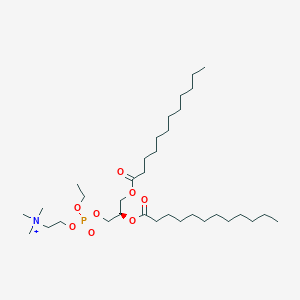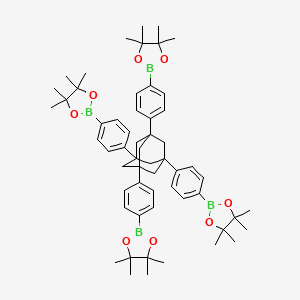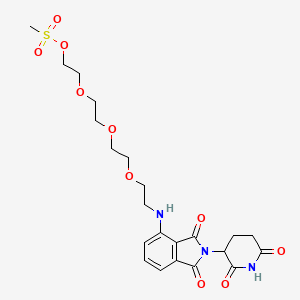![molecular formula C30H20O7 B11928924 4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid is a complex organic compound with the molecular formula C30H20O7 It is known for its unique structure, which includes multiple carboxylic acid groups and a prop-2-ynoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 1,3,5-tris(4-carboxyphenyl)benzene and propargyl alcohol.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions to prevent oxidation.
Purification: The product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography may be employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, or reduced forms.
Applications De Recherche Scientifique
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, leading to the formation of stable structures. These complexes exhibit unique properties, such as enhanced catalytic activity and selective binding to specific molecules . The pathways involved include coordination bonding, hydrogen bonding, and π-π stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-bis(4-carboxyphenyl)benzoic acid: Similar structure but lacks the prop-2-ynoxy linkage.
4,4’-bis(3,5-dicarboxyphenoxy)benzoic acid: Contains additional carboxylic acid groups and different linkages.
Uniqueness
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid is unique due to its prop-2-ynoxy linkage, which imparts distinct chemical and physical properties. This linkage enhances the compound’s ability to form stable coordination complexes and contributes to its versatility in various applications .
Propriétés
Formule moléculaire |
C30H20O7 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid |
InChI |
InChI=1S/C30H20O7/c1-2-15-37-27-25(19-5-11-22(12-6-19)29(33)34)16-24(18-3-9-21(10-4-18)28(31)32)17-26(27)20-7-13-23(14-8-20)30(35)36/h1,3-14,16-17H,15H2,(H,31,32)(H,33,34)(H,35,36) |
Clé InChI |
DKXPFOWYSZHTEP-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


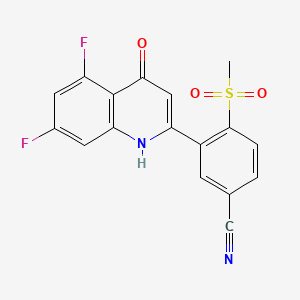
![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)
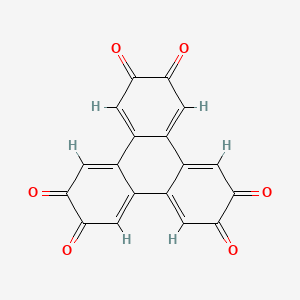
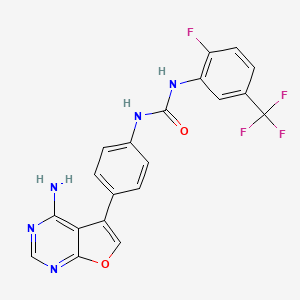
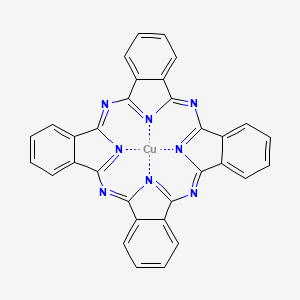
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
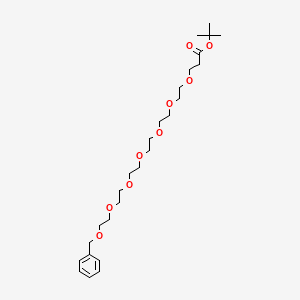
![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)

